Selective 11β-HSD1 Inhibition: 18α-GA Avoids 11β-HSD2 Off-Target Activity
18α-GA selectively inhibits human 11β-HSD1 with an IC50 of 2.2 μM while exhibiting no inhibitory effect on 11β-HSD2 at concentrations up to 20 μM [1]. In contrast, 18β-GA non-selectively inhibits both isozymes with IC50 values of 0.778 μM for 11β-HSD1 and 0.257 μM for 11β-HSD2 [2]. The selectivity index (IC50 ratio of 11β-HSD2/11β-HSD1) for 18α-GA is >9.1, whereas for 18β-GA it is approximately 0.33, indicating preferential 11β-HSD2 inhibition [1][2]. This three-fold lower potency of 18α-GA against 11β-HSD1 is offset by its complete lack of 11β-HSD2 inhibition, which is critical for avoiding mineralocorticoid-related adverse effects [1].
| Evidence Dimension | 11β-HSD1 Inhibition (IC50) and 11β-HSD2 Selectivity |
|---|---|
| Target Compound Data | 11β-HSD1 IC50 = 2.2 μM; 11β-HSD2 no inhibition at ≤20 μM |
| Comparator Or Baseline | 18β-GA: 11β-HSD1 IC50 = 0.778 μM, 11β-HSD2 IC50 = 0.257 μM |
| Quantified Difference | Selectivity Index (11β-HSD2/11β-HSD1): 18α-GA >9.1 vs. 18β-GA = 0.33 |
| Conditions | Human recombinant enzymes in transfected HEK-293 cell lysates |
Why This Matters
For researchers investigating glucocorticoid metabolism without confounding mineralocorticoid effects, 18α-GA provides a clean tool compound, whereas 18β-GA introduces dual inhibition artifacts.
- [1] Zhong C, Wang S, Dang L, Xie D, Liu J, Ren F, Lu A, Zhang G. Progress in 11β-HSD1 inhibitors for the treatment of metabolic diseases: A comprehensive guide to their chemical structure diversity in drug development. Eur J Med Chem. 2020;191:112134. DOI: 10.1016/j.ejmech.2020.112134. View Source
- [2] Chen L, Gong J, Yong X, Li Y, Wang S. A review of typical biological activities of glycyrrhetinic acid and its derivatives. RSC Adv. 2024;14:6557-6597. DOI: 10.1039/D3RA08025K. View Source
